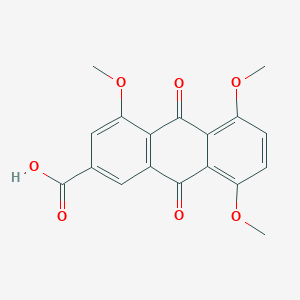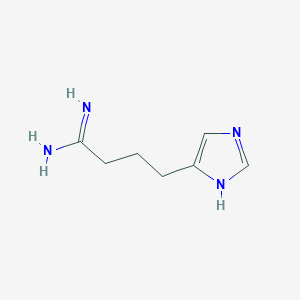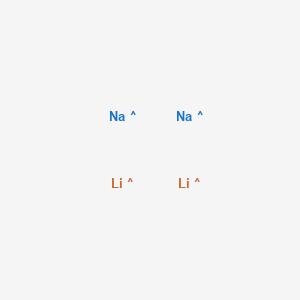
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine is an organic compound with the molecular formula C22H38N2. This compound is a derivative of benzene-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by butan-2-yl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with butan-2-yl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of hydrogen atoms with butan-2-yl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The butan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) are typically employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Lower amines and hydrogenated products.
Substitution: Various substituted benzene-1,4-diamine derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The butan-2-yl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
- N,N,N’,N’-Tetra(biphenyl)-4,4’-diamine
- N,N,N’,N’-Tetra(pyridin-4-yl)benzene-1,4-diamine
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetra(butan-2-yl)benzene-1,4-diamine is unique due to the presence of butan-2-yl groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.
Propiedades
Número CAS |
121172-43-8 |
|---|---|
Fórmula molecular |
C22H40N2 |
Peso molecular |
332.6 g/mol |
Nombre IUPAC |
1-N,1-N,4-N,4-N-tetra(butan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C22H40N2/c1-9-17(5)23(18(6)10-2)21-13-15-22(16-14-21)24(19(7)11-3)20(8)12-4/h13-20H,9-12H2,1-8H3 |
Clave InChI |
UWAZGMLEAYVGPO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(C1=CC=C(C=C1)N(C(C)CC)C(C)CC)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)





![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)




